molecular formula C19H23N3O4 B2528428 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 1705800-33-4

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No. B2528428
M. Wt: 357.41
InChI Key: JFIUNQFDTCKLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the chemistry of compounds similar to N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide, focusing on their synthesis and potential as intermediates for developing new chemical entities. Shipilovskikh and Rubtsov (2014) detailed the decyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, highlighting the compound's reactivity and potential for generating diverse structures with biological activity (Shipilovskikh & Rubtsov, 2014). Rybalkin et al. (2014) synthesized and studied the photochromic properties of fulgides and fulgimides, including 5-alkoxybenzo[b]furan derivatives, demonstrating their potential in material science for creating compounds with light-responsive properties (Rybalkin et al., 2014).

Pharmacological and Biological Activity

Makkar and Chakraborty (2018) derived novel furanyl compounds from the red seaweed Gracilaria opuntia, showcasing the natural products' anti-inflammatory, antioxidative, and anti-diabetic properties. This research underscores the compound's utility in discovering new pharmacologically active agents with multiple health benefits (Makkar & Chakraborty, 2018). Similarly, Hu Jingqian et al. (2016) investigated the synthesis, crystal structure, and biological activity of a structurally related compound, revealing moderate herbicidal and fungicidal activities, indicative of its potential in agricultural applications (Hu Jingqian et al., 2016).

Catalytic and Material Applications

Mejuto et al. (2015) studied ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand, illustrating the compound's catalytic properties and its role in facilitating chemical reactions. This highlights the potential application of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide derivatives in catalysis and synthetic chemistry (Mejuto et al., 2015).

properties

IUPAC Name

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-22(2)16(13-5-6-17-14(10-13)7-9-26-17)12-21-19(24)18(23)20-11-15-4-3-8-25-15/h3-6,8,10,16H,7,9,11-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIUNQFDTCKLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide

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